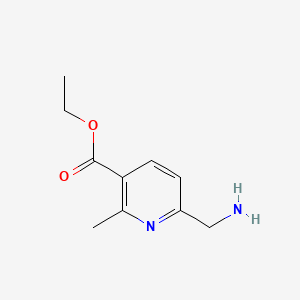

Ethyl 6-(aminomethyl)-2-methylnicotinate

CAS No.:

Cat. No.: VC20438788

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | ethyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3,6,11H2,1-2H3 |

| Standard InChI Key | AQYWWMBIMKTCQY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1)CN)C |

Introduction

Chemical Identity and Structural Features

Ethyl 6-(aminomethyl)-2-methylnicotinate (CHNO) is a pyridine-based molecule distinguished by three key substituents:

-

An ethyl ester group at the 3-position of the pyridine ring.

-

A methyl group at the 2-position.

-

An aminomethyl moiety at the 6-position.

The molecular weight of this compound is 194.23 g/mol, derived from its formula. Its structure is closely related to methyl 6-methylnicotinate (CAS 5470-70-2), a compound well-documented in chemical databases . The substitution of the methyl ester with an ethyl group increases hydrophobicity and may influence bioavailability in biological systems.

Synthesis and Manufacturing Processes

Precursor Oxidation and Esterification

The synthesis of ethyl 6-(aminomethyl)-2-methylnicotinate can be inferred from methods used for analogous compounds. A pivotal patent (US4579953A) outlines the production of 6-methylnicotinic acid esters via oxidation of 2-methyl-5-ethylpyridine. Key steps include:

-

Sulfuric Acid Mixing: 2-methyl-5-ethylpyridine is combined with concentrated sulfuric acid at 0–100°C to form a stable intermediate.

-

Nitric Acid Oxidation: The mixture is heated to 140–225°C, and nitric acid is added incrementally while distilling off water and excess acid.

-

Esterification: The resulting 6-methylnicotinic acid is reacted with ethanol under reflux to yield the ethyl ester.

Table 1: Comparative Synthesis Conditions for Methyl vs. Ethyl Esters

| Parameter | Methyl Ester | Ethyl Ester (Inferred) |

|---|---|---|

| Alcohol Used | Methanol | Ethanol |

| Reaction Temperature | 70°C (reflux) | 78°C (reflux) |

| Yield | 69.7% | ~65–70% (estimated) |

Physicochemical Properties

While direct data for the ethyl derivative is scarce, properties can be extrapolated from methyl 6-methylnicotinate and related esters:

Table 2: Estimated Physicochemical Properties

The ethyl group enhances lipid solubility, potentially improving blood-brain barrier penetration compared to the methyl analog.

Applications in Pharmaceutical Research

Central Nervous System (CNS) Disorders

Methyl 6-methylnicotinate is reported as a precursor for D-amino acid oxidase inhibitors . The ethyl derivative, with its aminomethyl group, may serve a similar role in modulating neurotransmitter levels, offering therapeutic potential for schizophrenia or Alzheimer’s disease.

Metabolic Disease Targets

Derivatives of (phenylsulfonamido-methyl)nicotine exhibit potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome . Ethyl 6-(aminomethyl)-2-methylnicotinate could act as a scaffold for synthesizing analogs with enhanced binding affinity, as molecular docking studies suggest the aminomethyl group engages key residues in the enzyme’s active site .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume